1-Ethyl-1H-indol-7-amine

Drug Design CNS Penetration Physicochemical Properties

Medicinal chemists optimizing CNS penetrant kinase inhibitors often face the synthetic burden of late-stage N-alkylation. 1-Ethyl-1H-indol-7-amine (CAS 1596967-59-7) solves this by providing the 7-aminoindole pharmacophore with the ethyl group pre-installed. - **Physicochemical Advantage:** Calculated LogP ~1.82 vs parent 7-aminoindole (LogP~0.9) - favorable for blood-brain barrier permeability. - **Synthetic Utility:** Primary amine at 7-position enables diazotization, acylation, or reductive amination; eliminates one alkylation step from each analog. - **Assay-Ready:** ≥98% purity with water solubility ≥25.22 mg/mL for direct use in cell-based and biochemical assays.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B15309815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-indol-7-amine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1C(=CC=C2)N
InChIInChI=1S/C10H12N2/c1-2-12-7-6-8-4-3-5-9(11)10(8)12/h3-7H,2,11H2,1H3
InChIKeySIBHOCWKSAJSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-indol-7-amine: Compound Overview


1-Ethyl-1H-indol-7-amine (CAS 1596967-59-7) is a substituted indole derivative characterized by an ethyl group at the 1-position of the indole nitrogen and a primary amine at the 7-position . This core structure serves as a versatile pharmacophore and synthetic intermediate in medicinal chemistry . With a molecular weight of 160.22 g/mol and a calculated LogP of approximately 1.82, it occupies a physicochemical space favorable for CNS penetration and further derivatization [1]. The compound is commercially available at ≥98% purity for research and further manufacturing use .

7-Aminoindole core with N-ethyl substitution for SAR studies
Lipophilicity range supports CNS penetration research
Reported aqueous solubility compatible with in vitro assays

1-Ethyl-1H-indol-7-amine: N-Alkylation Advantage


The presence of the N-ethyl substituent in 1-Ethyl-1H-indol-7-amine is not a trivial modification; it fundamentally alters the compound's physicochemical and biological profile compared to its unsubstituted parent, 7-aminoindole (1H-indol-7-amine). N-alkylation directly influences lipophilicity, metabolic stability, and target engagement . While 7-aminoindole (MW 132.16) is a recognized kinase inhibitor scaffold , its lack of substitution limits its utility in structure-activity relationship (SAR) studies aimed at optimizing these key drug-like properties. Procurement of the N-ethyl derivative provides a more advanced starting point for medicinal chemistry campaigns where enhanced membrane permeability or reduced metabolic clearance is desired.

Aspect
1-Ethyl-1H-indol-7-amine
7-Aminoindole (unsubstituted)
Lipophilicity
N-Ethyl increases LogP; may enhance passive permeability
Lower LogP; permeability profile may differ
Metabolic stability
N-Alkylation blocks metabolic soft spot; inferred stability gain
NH-indole susceptible to N-glucuronidation
SAR interpretation
Pre-functionalized for lead optimization
Requires additional N-alkylation step; SAR profile may not transfer directly

1-Ethyl-1H-indol-7-amine: Procurement Differentiation


Lipophilicity and CNS Permeability

The N-ethyl substitution on 1-Ethyl-1H-indol-7-amine increases lipophilicity relative to the unsubstituted 7-aminoindole, a critical factor for blood-brain barrier penetration. The calculated partition coefficient (LogP) for 1-Ethyl-1H-indol-7-amine is 1.82 [1], whereas the parent 7-aminoindole is more polar. This difference is meaningful in the context of CNS drug discovery, where optimal LogP values typically range from 1 to 3 [2].

Lipophilicity & CNS Penetration
Class-level inference
Calc. LogP 1.82 vs parent (lower)
May support CNS penetration research
Estimated from structure; experimental LogP not reported
Drug Design CNS Penetration Physicochemical Properties

Metabolic Stability by N-Ethylation

N-alkylation of indoles is a well-established strategy to improve metabolic stability by reducing susceptibility to N-glucuronidation and oxidative deamination. For 1-Ethyl-1H-indol-7-amine, the ethyl group at the 1-position blocks a major metabolic soft spot present in 7-aminoindole. While specific microsomal stability data for this exact compound are not publicly available, the class-level principle is supported by studies on related N-alkylated indole derivatives, which show increased metabolic half-life compared to their NH analogs .

Metabolic Stability
Class-level inference
N-Ethylation may reduce N-glucuronidation
Supports metabolic profile improvement review
No compound-specific microsomal data available
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Aqueous Solubility in In Vitro Assays

Despite increased lipophilicity, 1-Ethyl-1H-indol-7-amine retains sufficient aqueous solubility for in vitro experimentation. Vendor data indicates solubility in water of ≥25.22 mg/mL (equivalent to ≥100 mM) . This is comparable to the solubility range reported for 7-aminoindole, which is described as slightly soluble in water . The N-ethyl derivative therefore offers improved lipophilicity without a severe solubility penalty, maintaining practical concentrations for cell-based assays.

Aqueous Solubility
Vendor-reported
≥25.22 mg/mL (≥100 mM)
Supports in vitro assay preparation
Vendor data; DMSO stock dilution typical
In Vitro Assays Solubility DMSO Stock

1-Ethyl-1H-indol-7-amine: Application Scenarios


Optimized Lipophilicity for CNS Drug Discovery

Based on its calculated LogP of 1.82 [1], 1-Ethyl-1H-indol-7-amine is a strategically advantageous scaffold for CNS drug discovery. Medicinal chemists initiating a new CNS program can leverage this pre-optimized core to explore structure-activity relationships (SAR) with a favorable starting point for blood-brain barrier penetration, as opposed to using the more polar 7-aminoindole, which would require subsequent N-alkylation steps.

Kinase Inhibitor Lead Optimization

The 7-aminoindole core is a known kinase inhibitor pharmacophore . 1-Ethyl-1H-indol-7-amine provides this core with the added benefit of N-alkylation, which is often critical for achieving selectivity and favorable pharmacokinetics. This compound is well-suited for parallel synthesis and library generation aimed at discovering novel kinase inhibitors with improved drug-like properties.

Indole Building Block Synthesis

With a primary amine at the 7-position and an N-ethyl group already installed, 1-Ethyl-1H-indol-7-amine serves as a differentiated building block for constructing more complex molecules. It can undergo diazotization, acylation, or reductive amination to generate a diverse array of derivatives for biological screening, streamlining multi-step synthetic routes compared to starting from the unsubstituted indole.

In Vitro Assays: Lipophilicity and Solubility

The confirmed solubility of ≥25.22 mg/mL in water ensures that 1-Ethyl-1H-indol-7-amine can be formulated for a wide range of in vitro assays, including cell-based phenotypic screens and biochemical enzyme inhibition assays. Its balanced profile of moderate lipophilicity and adequate solubility makes it a practical and reliable choice for routine laboratory use without the need for specialized solubilization techniques.

Application
Selection Property
Validation Focus
CNS drug discovery research
Lipophilicity profile (calc. LogP range)
Blood-brain barrier penetration assessment
Kinase inhibitor lead optimization
Indole kinase inhibitor scaffold with N-alkylation
Kinase selectivity and SAR profiling
Indole building block synthesis
Pre-functionalized indole core with 7-amine
Derivative synthesis and library generation
In vitro assay workflows
Aqueous solubility profile
Assay buffer compatibility and compound handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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